molecular formula C11H8F6O4 B14784592 (2,6-Bis(trifluoromethoxy)phenyl)propanoic acid

(2,6-Bis(trifluoromethoxy)phenyl)propanoic acid

Cat. No.: B14784592
M. Wt: 318.17 g/mol
InChI Key: YETVOTAOJVRLIT-UHFFFAOYSA-N
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Description

(2,6-Bis(trifluoromethoxy)phenyl)propanoic acid is a chemical compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(trifluoromethoxy)phenyl)propanoic acid typically involves the introduction of trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a propanoic acid group. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes Friedel-Crafts acylation to introduce the propanoic acid group. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride, and the reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (2,6-Bis(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(2,6-Bis(trifluoromethoxy)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • (2,6-Difluoromethoxy)phenylpropanoic acid
  • (2,6-Dichloromethoxy)phenylpropanoic acid
  • (2,6-Dimethoxy)phenylpropanoic acid

Comparison: Compared to these similar compounds, (2,6-Bis(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H8F6O4

Molecular Weight

318.17 g/mol

IUPAC Name

3-[2,6-bis(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)20-7-2-1-3-8(21-11(15,16)17)6(7)4-5-9(18)19/h1-3H,4-5H2,(H,18,19)

InChI Key

YETVOTAOJVRLIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)CCC(=O)O)OC(F)(F)F

Origin of Product

United States

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